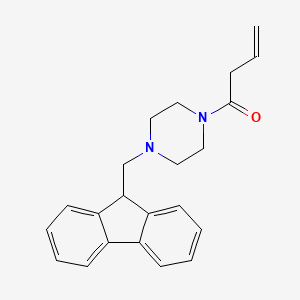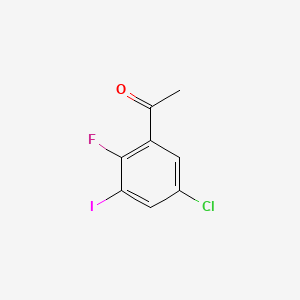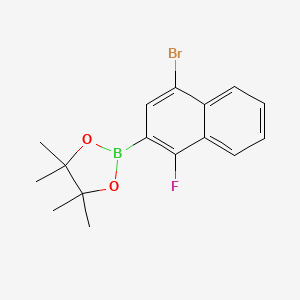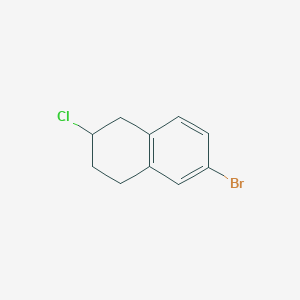
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrCl It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and chlorination of 1,2,3,4-tetrahydronaphthalene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the selective substitution of hydrogen atoms by bromine and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding tetrahydronaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of naphthalene derivatives with additional functional groups.
Reduction: Formation of tetrahydronaphthalene.
科学的研究の応用
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
2-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the bromine atom.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any halogen substitution.
Uniqueness
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This dual substitution allows for a wider range of chemical transformations and applications compared to its mono-substituted counterparts.
特性
分子式 |
C10H10BrCl |
|---|---|
分子量 |
245.54 g/mol |
IUPAC名 |
6-bromo-2-chloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2 |
InChIキー |
OKMKIAFROQCHTH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1Cl)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
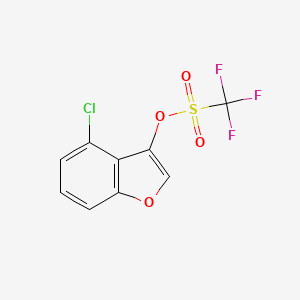



![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)

